molecular formula C9H6FNO B1399305 2-Acetyl-5-fluorobenzonitrile CAS No. 1363508-10-4

2-Acetyl-5-fluorobenzonitrile

Cat. No. B1399305
CAS RN: 1363508-10-4
M. Wt: 163.15 g/mol
InChI Key: QPYDBZLGNHINTM-UHFFFAOYSA-N
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Description

2-Acetyl-5-fluorobenzonitrile is a chemical compound with the molecular formula C9H6FNO . It is used in various chemical reactions and has a molecular weight of 163.15 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Acetyl-5-fluorobenzonitrile consists of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C9H6FNO/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-4H,1H3 . The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .


Physical And Chemical Properties Analysis

2-Acetyl-5-fluorobenzonitrile is a powder with a melting point of 121-126°C . It has a molecular weight of 163.15 g/mol . The compound has a topological polar surface area of 40.9 Ų .

Scientific Research Applications

Halodeboronation of Aryl Boronic Acids

2-Acetyl-5-fluorobenzonitrile is utilized in the scalable synthesis of halogenated derivatives like 2-bromo-3-fluorobenzonitrile. This involves the bromodeboronation of corresponding aryl boronic acids, demonstrating the compound's significance in generating aryl bromides and chlorides efficiently (Szumigala et al., 2004).

Structural and Electronic Properties Analysis

The compound is a subject in studies investigating the structural and electronic properties of monofluorobenzonitriles. These studies involve measuring the standard molar enthalpies of formation and vaporization, providing insights into their thermodynamic stability and phase transition properties (Ribeiro da Silva et al., 2012).

Carbon Dioxide Chemical Fixation

2-Acetyl-5-fluorobenzonitrile derivatives play a role in the fixation of CO2, converting it into quinazoline-2,4(1H,3H)-diones. This process utilizes simple monomeric tungstates as catalysts, highlighting the compound's potential in CO2 capture and conversion technologies (Kimura et al., 2012).

Electrochemical Reduction Studies

The electrochemical reduction of carbon-fluorine bonds in derivatives of 2-Acetyl-5-fluorobenzonitrile is studied to understand the reduction mechanisms. This research is significant in fields where the manipulation of carbon-fluorine bonds is crucial (Muthukrishnan & Sangaranarayanan, 2007).

Synthesis of Advanced Materials

The compound's derivatives are evaluated for their biological activity and potential in treating diseases like type 2 diabetes. They undergo in vitro enzymatic assays against relevant targets, showcasing the compound's significance in the development of new therapeutic agents (Mphahlele et al., 2020).

Safety and Hazards

The safety information for 2-Acetyl-5-fluorobenzonitrile indicates that it is necessary to avoid breathing dust/fume/gas/mist/vapors/spray . It is recommended to use this compound only outdoors or in a well-ventilated area and to keep it away from heat/sparks/open flames/hot surfaces . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

properties

IUPAC Name

2-acetyl-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYDBZLGNHINTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-5-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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